Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate -

Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate

Catalog Number: EVT-5097495
CAS Number:
Molecular Formula: C17H22BrNO3
Molecular Weight: 368.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of the specific compound ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate was not found in the provided literature, similar compounds were synthesized. For instance, ethyl 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate was synthesized and its crystal structure determined []. Similarly, a series of ethyl N-(cyclohexyl(methyl)amino)2oxoindolin-3-ylideneamino)(4-fluorophenyl)methylformimidate derivatives were prepared, demonstrating the feasibility of synthesizing structurally related molecules [].

Chemical Reactions Analysis

β-Amino esters like the target molecule are versatile intermediates for various chemical transformations. They can undergo cyclization reactions to form heterocyclic systems, such as pyrazoles, pyrimidines, and thiadiazoles [, , ]. These reactions often employ catalysts and specific reaction conditions to achieve desired product yields and selectivity.

Mechanism of Action

The mechanism of action for ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate would depend on the specific biological target and the final molecule synthesized from it. The diverse applications of similar compounds suggest multiple potential mechanisms, including enzyme inhibition, receptor antagonism or agonism, and modulation of cellular signaling pathways [, , , , ].

Applications
  • Antimalarial Activity: Studies on structurally similar compounds, like ethyl 7-chloro-3-amino-9-(4-bromophenyl)thieno-[3,2-b]benzothiazine 4,4-dioxide 2-carboxylate, have shown moderate antimalarial activity []. This suggests that modifications to the target molecule could lead to compounds with enhanced antimalarial properties.
  • Insecticides: Trifluoromethyl-containing pyrazole derivatives, often synthesized using intermediates similar to the target molecule, are known for their insecticidal properties []. This highlights the potential of the target molecule as a precursor for developing new insecticides.
  • Muscarinic Receptor Subtype Specificity: Research on (N,N-dialkylamino)alkyl 2-cyclohexyl-2-phenylpropionates, structurally similar to the target molecule, has demonstrated their potential in targeting specific muscarinic receptor subtypes []. Modifying the target molecule could lead to compounds with improved selectivity for specific muscarinic receptor subtypes, offering potential therapeutic applications.
  • Glucoamylase Modification: Studies involving the modification of glucoamylases using 1-cyclohexyl-3-(2-morpholinyl-(4)-ethyl)carbodiimide highlight the potential use of similar compounds in studying enzyme structure-function relationships [, ]. The target molecule could be investigated for its ability to modify other enzymes or proteins.
  • Anti-inflammatory and Antimicrobial Agents: Benzimidazole derivatives, often synthesized using intermediates like the target molecule, have shown potent anti-inflammatory and antimicrobial activity []. This highlights the potential of synthesizing and evaluating analogous compounds from ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate for similar activities.
  • HIV Entry Inhibition: The mechanism of action of certain HIV entry inhibitors, like 873140, involves their interaction with the CCR5 receptor []. This interaction suggests that structurally similar compounds derived from ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate could be investigated for their potential as novel HIV entry inhibitors.
  • Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) Inhibition: The discovery of selective ERAP1 inhibitors highlights the importance of targeting this enzyme for therapeutic purposes []. Considering the structural features of known ERAP1 inhibitors, exploring the potential of synthesizing similar compounds from the target molecule could be a promising research avenue.
  • Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: MCHR1 antagonists have shown promising anxiolytic and antidepressant effects in preclinical studies []. Based on the structural characteristics of known MCHR1 antagonists, designing and evaluating analogous compounds from ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate could lead to the development of novel therapeutic agents.
  • Drug Delivery Vehicles: The development of well-defined poly(ester amide) homopolymers using ring-opening polymerization techniques provides valuable insights into creating new drug delivery vehicles []. Modifying the target molecule to incorporate polymerizable groups could lead to the development of new biocompatible and biodegradable polymers for drug delivery applications.
  • Tyrosine Kinase Inhibitors: The synthesis and evaluation of fused tricyclic quinazoline analogues as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase activity highlight the importance of developing novel tyrosine kinase inhibitors for cancer treatment []. Structural modifications of ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate could yield compounds with potential tyrosine kinase inhibitory activity.
  • Mediator Release Inhibitors: Research on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as potent mediator release inhibitors, particularly for treating asthma, highlights the significance of these compounds in drug discovery []. Given the structural similarities, exploring the potential of synthesizing analogous triazolo[1,5-c]pyrimidines from ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate could be a worthwhile endeavor.

1. Ethyl 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate []

  • Compound Description: This compound features a pyrano[3,2-c]chromene core structure with an ethyl carboxylate group at the 3-position and a 3-bromophenyl group at the 4-position. Its crystal structure has been reported. []

2. Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate []

  • Compound Description: This compound possesses an α,β-unsaturated ester moiety, a 4-bromophenylamino group, and two methyl groups on the alkene. Its crystal structure reveals two independent molecules in the asymmetric unit, exhibiting similar conformations. []

3. Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate []

  • Compound Description: This compound incorporates a 4H-benzo[h]chromene framework with an ethyl carboxylate and an amino group at the 3-position. A 4-bromophenyl group substitutes the 4-position, and a methoxy group is present at the 6-position. Its crystal structure highlights a flattened boat conformation for the pyran ring and intermolecular hydrogen bonds contributing to its supramolecular structure. []

4. Ethyl 2-amino-4-(4-bromophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate []

  • Compound Description: This compound features a cyclohexa-1,3-diene ring, an ethyl carboxylate group at the 1-position, an amino group at the 2-position, a 4-bromophenyl group at the 4-position, and a phenyl group at the 6-position. It has been synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction, revealing a two-dimensional network structure stabilized by N–H⋯O hydrogen bonds. []

Properties

Product Name

Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate

IUPAC Name

ethyl 3-(3-bromoanilino)-2-cyclohexyl-3-oxopropanoate

Molecular Formula

C17H22BrNO3

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C17H22BrNO3/c1-2-22-17(21)15(12-7-4-3-5-8-12)16(20)19-14-10-6-9-13(18)11-14/h6,9-12,15H,2-5,7-8H2,1H3,(H,19,20)

InChI Key

VQDOETMGYXDJPK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC(=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.